N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S3 and its molecular weight is 470.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure includes thiazole and pyrimidine rings with various functional groups, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H18N4O3S3 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI Key | PJQTVNSBSYYTHI-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds in the thiazolopyrimidine class possess significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, it demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The compound's mechanism of action includes the inhibition of specific enzymes involved in cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. Research conducted by Da Silva et al. indicated that derivatives of thiazolidinones exhibit potent antitumor activity against glioblastoma multiforme cells .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. A study highlighted the design and synthesis of related compounds that selectively inhibit MPO activity, suggesting a therapeutic avenue for conditions such as cardiovascular diseases and autoimmune disorders .
The biological activity of this compound involves several mechanisms:
1. Enzyme Interaction
The compound interacts with key enzymes involved in metabolic pathways. For example, it may bind to MPO and inhibit its catalytic activity through a covalent mechanism .
2. Cell Membrane Disruption
The ability to disrupt microbial cell membranes contributes to its antimicrobial effects. The compound's structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death.
3. Modulation of Signaling Pathways
By affecting signaling pathways related to cell growth and apoptosis, the compound can induce programmed cell death in cancer cells. This modulation is crucial for its anticancer effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative analysis was performed on various thiazolopyrimidine derivatives against standard microbial strains. The results indicated that this compound exhibited superior antimicrobial properties compared to traditional antibiotics .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and HCT116) demonstrated significant cytotoxic effects attributed to the compound's ability to induce apoptosis through caspase activation .
Properties
CAS No. |
1040653-50-6 |
---|---|
Molecular Formula |
C21H18N4O3S3 |
Molecular Weight |
470.58 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
GANIKRPPSWULON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.